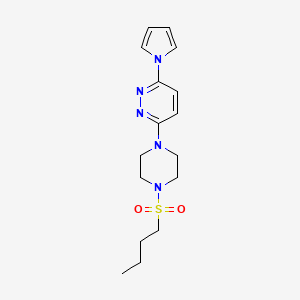
3-(4-(butylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(butylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine, also known as BPP-1, is a novel small molecule that has been studied extensively in the field of medicinal chemistry. BPP-1 has shown promising results in various scientific research applications due to its unique chemical structure and mechanism of action.
Wirkmechanismus
3-(4-(butylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine exerts its pharmacological effects by binding to specific receptors in the body. 3-(4-(butylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling, protein synthesis, and cell survival. By binding to the sigma-1 receptor, 3-(4-(butylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine modulates the activity of various signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
3-(4-(butylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine has been shown to have several biochemical and physiological effects in the body. 3-(4-(butylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine has been shown to increase the release of dopamine and serotonin, which are neurotransmitters involved in mood regulation. 3-(4-(butylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine has also been shown to inhibit the activity of monoamine oxidase, an enzyme that degrades neurotransmitters. In addition, 3-(4-(butylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine has been shown to modulate the activity of ion channels, leading to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(4-(butylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine in lab experiments is its high potency and specificity. 3-(4-(butylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine has been shown to have a high affinity for the sigma-1 receptor, making it an ideal tool for studying the physiological and pharmacological effects of this receptor. However, one of the limitations of using 3-(4-(butylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-(butylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine. One area of research is the development of 3-(4-(butylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine analogs with improved pharmacokinetic properties. Another area of research is the investigation of the role of 3-(4-(butylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine in the treatment of other diseases such as diabetes and cardiovascular disease. Additionally, the development of 3-(4-(butylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine-based imaging agents for the diagnosis of sigma-1 receptor-related diseases is an area of active research.
Synthesemethoden
The synthesis of 3-(4-(butylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine involves the reaction of 4-(butylsulfonyl)piperazine with 6-(1H-pyrrol-1-yl)pyridazine in the presence of a catalyst. The resulting product is then purified through various chromatographic techniques to obtain pure 3-(4-(butylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine.
Wissenschaftliche Forschungsanwendungen
3-(4-(butylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Several studies have shown that 3-(4-(butylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine exhibits potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. 3-(4-(butylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 3-(4-(butylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine has shown potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease by inhibiting the aggregation of amyloid-beta and alpha-synuclein proteins, respectively.
Eigenschaften
IUPAC Name |
3-(4-butylsulfonylpiperazin-1-yl)-6-pyrrol-1-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2S/c1-2-3-14-24(22,23)21-12-10-20(11-13-21)16-7-6-15(17-18-16)19-8-4-5-9-19/h4-9H,2-3,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOAWADAESGAHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(butylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

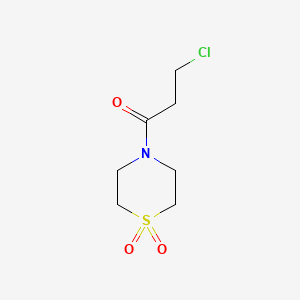
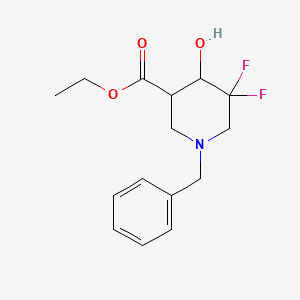
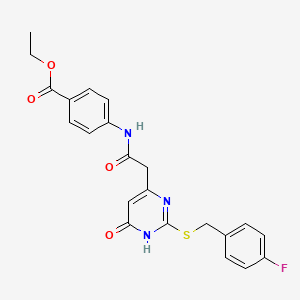
![3-Cyclopropyl-N-[2-(1H-indol-3-yl)-2-phenylethyl]propanamide](/img/structure/B2810353.png)
![3-(4-Bromophenyl)-8-((4-(tert-butyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2810354.png)
![1-(3-Methoxypropyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2810356.png)
![2-[1-(2-Fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B2810357.png)
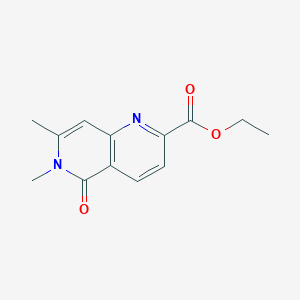
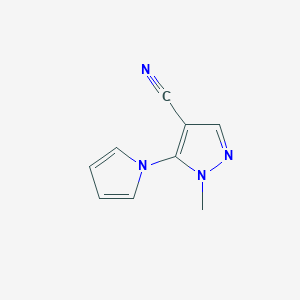

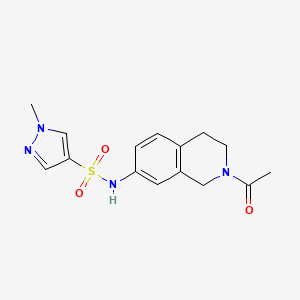
![(E)-N-[2-(4-Cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2810365.png)
![3-((4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)methyl)-1,2,4-oxadiazole](/img/structure/B2810366.png)
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2,3-dimethylphenyl)propanamide](/img/structure/B2810367.png)